molecular formula C4H7N5O B14136831 ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate

ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate

Cat. No.: B14136831
M. Wt: 141.13 g/mol
InChI Key: ZRBYOCJPLWWOFU-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate typically involves the reaction of ethyl isocyanate with 5-aminotetrazole under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazoles.

Scientific Research Applications

Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and luminescence.

Mechanism of Action

The mechanism of action of ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Di(1H-tetrazol-5-yl)methanone oxime
  • 5,5’-(hydrazonomethylene)bis(1H-tetrazole)
  • 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate is unique due to its specific structure and properties

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate

InChI

InChI=1S/C4H7N5O/c1-2-10-3-5-4-6-8-9-7-4/h3H,2H2,1H3,(H,6,7,8,9)/b5-3+

InChI Key

ZRBYOCJPLWWOFU-HWKANZROSA-N

Isomeric SMILES

CCO/C=N/C1=NNN=N1

Canonical SMILES

CCOC=NC1=NNN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.